molecular formula C20H24N2O2 B15169452 N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide CAS No. 880484-72-0

N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide

Cat. No.: B15169452
CAS No.: 880484-72-0
M. Wt: 324.4 g/mol
InChI Key: MPSKVACHNHNHKA-UHFFFAOYSA-N
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Description

N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their diverse biological activities and pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide typically involves the reaction of 3-phenoxybenzaldehyde with piperidine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]benzamide
  • N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]propionamide
  • N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]butyramide

Uniqueness

N-[(3-Phenoxyphenyl)(piperidin-1-yl)methyl]acetamide is unique due to its specific structural features, such as the presence of the phenoxyphenyl group and the piperidine moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

CAS No.

880484-72-0

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

N-[(3-phenoxyphenyl)-piperidin-1-ylmethyl]acetamide

InChI

InChI=1S/C20H24N2O2/c1-16(23)21-20(22-13-6-3-7-14-22)17-9-8-12-19(15-17)24-18-10-4-2-5-11-18/h2,4-5,8-12,15,20H,3,6-7,13-14H2,1H3,(H,21,23)

InChI Key

MPSKVACHNHNHKA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1=CC(=CC=C1)OC2=CC=CC=C2)N3CCCCC3

Origin of Product

United States

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